Cas no 76099-25-7 (1,4-Epoxy-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-10-ol,4,5-dihydro-1-phenyl-)
![1,4-Epoxy-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-10-ol,4,5-dihydro-1-phenyl- structure](https://it.kuujia.com/scimg/cas/76099-25-7x500.png)
76099-25-7 structure
Nome del prodotto:1,4-Epoxy-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-10-ol,4,5-dihydro-1-phenyl-
1,4-Epoxy-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-10-ol,4,5-dihydro-1-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Epoxy-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-10-ol,4,5-dihydro-1-phenyl-
- 1,4-Epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-10-ol, 4,5-dihydro-1 -phenyl-
- BRN 5111176
- 1-Phenyl-4,5-dihydro-1H,3H-1,4-epoxy[1,4]oxazepino[4,3-a]benzimidazol-10-ol
- DTXSID80997449
- 1,4-Epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-10-ol, 4,5-dihydro-1-phenyl-
- 4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-10-ol
- 76099-25-7
-
- Inchi: InChI=1S/C17H14N2O3/c20-14-8-4-7-13-15(14)18-16-17(11-5-2-1-3-6-11)21-10-12(22-17)9-19(13)16/h1-8,12,20H,9-10H2
- Chiave InChI: PQFLAYRAQUUCNP-UHFFFAOYSA-N
- Sorrisi: C1C2COC(O2)(C3=NC4=C(N31)C=CC=C4O)C5=CC=CC=C5
Proprietà calcolate
- Massa esatta: 294.10052
- Massa monoisotopica: 294.1
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 1
- Complessità: 442
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 56.5Ų
- XLogP3: 1.8
Proprietà sperimentali
- Densità: 1.51
- Punto di ebollizione: 573.7°C at 760 mmHg
- Punto di infiammabilità: 300.8°C
- Indice di rifrazione: 1.749
- PSA: 56.51
1,4-Epoxy-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-10-ol,4,5-dihydro-1-phenyl- Letteratura correlata
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
76099-25-7 (1,4-Epoxy-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-10-ol,4,5-dihydro-1-phenyl-) Prodotti correlati
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
